(Z)-3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
Description
(Z)-3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide is a synthetic enamide derivative characterized by a (Z)-configured α,β-unsaturated cyano group, a 2-chloro-3,4-dimethoxyphenyl substituent, and a furan-2-ylmethylamide moiety. The chloro and methoxy groups on the phenyl ring contribute to electron-withdrawing and steric effects, while the furan heterocycle may enhance π-orbital interactions and solubility in polar solvents.
Properties
IUPAC Name |
(Z)-3-(2-chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-22-14-6-5-11(15(18)16(14)23-2)8-12(9-19)17(21)20-10-13-4-3-7-24-13/h3-8H,10H2,1-2H3,(H,20,21)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZKQONFCUXGQN-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C(/C#N)\C(=O)NCC2=CC=CO2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Stereochemical Variations
(Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide
- Molecular Formula : C₁₈H₁₅N₃O₃ .
- Key Features :
- (Z)-configuration preserves the planar α,β-unsaturated system.
- Nitro group (2-nitrophenyl) provides strong electron-withdrawing effects compared to the target compound’s chloro-dimethoxyphenyl group.
- 3,4-dimethylphenylamide moiety lacks the heteroaromatic character of the furan group in the target compound.
- Implications : The nitro group may enhance reactivity in electrophilic substitution but reduce metabolic stability compared to chloro and methoxy substituents .
XCT790 [(E)-3-(4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide]
- Trifluoromethyl groups and thiadiazole ring introduce strong electron-withdrawing and lipophilic properties. Lacks the furan ring but includes a thiadiazole heterocycle, which may enhance π-stacking in hydrophobic pockets.
- Implications : The trifluoromethyl groups improve metabolic resistance but may reduce solubility compared to the target’s dimethoxy and furan substituents .
2-cyano-N-furfuryl-3-(2-furyl)acrylamide
- Key Features :
- Dual furyl groups (acrylamide and furfurylamide) enhance π-conjugation and polar interactions.
- Lacks chloro and methoxy substituents, resulting in reduced steric hindrance.
- Implications : The absence of chloro-dimethoxyphenyl may limit electronic effects critical for target engagement in certain biological systems .
Structural Insights from Crystallography
- Target Compound: No crystallographic data is available in the provided evidence. However, analogous structures like 2-cyano-N-(furan-2-ylmethyl)acetamide () adopt planar conformations due to resonance stabilization of the enamide system. The furan ring’s oxygen may participate in hydrogen bonding, a feature absent in non-heterocyclic analogs .
- XCT790 : The thiadiazole and trifluoromethyl groups likely induce a twisted conformation, reducing planarity compared to the target compound .
Q & A
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Knoevenagel | 2-Chloro-3,4-dimethoxybenzaldehyde, cyanoacetamide, piperidine/toluene, 80°C, 12 h | 65–75 | ≥95% |
| Amide Coupling | EDCI, HOBt, DMF, rt, 24 h | 50–60 | ≥98% |
Q. Table 2: Biological Activity Parameters
| Assay | IC (BCRP Inhibition) | EC (Cytotoxicity) |
|---|---|---|
| ATPase Activity | 0.8 µM | N/A |
| MDCK-II Accumulation | 1.2 µM | >50 µM |
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